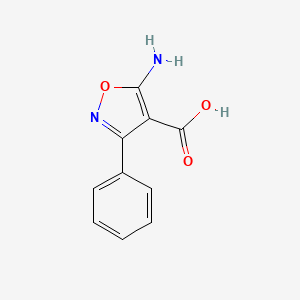

5-Amino-3-phenylisoxazole-4-carboxylic acid

Description

Evolution of Isoxazole Chemistry

Isoxazole derivatives have been studied since the mid-20th century, with early research focused on their synthesis via cycloaddition reactions. The 1,3-dipolar cycloaddition between nitrile oxides and alkynes emerged as a cornerstone method, enabling the formation of isoxazole rings with high regioselectivity. This reaction became pivotal in generating diverse isoxazole scaffolds, including 5-amino-3-phenylisoxazole-4-carboxylic acid, which is synthesized through subsequent functionalization steps.

Key milestones include:

- 1960s : Identification of isoxazole-based natural products like ibotenic acid and muscimol, which spurred interest in their pharmacological potential.

- 1990s–2000s : Development of isoxazole-containing drugs such as leflunomide (immunomodulatory) and valdecoxib (COX-2 inhibitor), validating their therapeutic utility.

- 2010s–Present : Advances in transition-metal-catalyzed cycloadditions and green chemistry approaches, broadening synthetic accessibility.

Role in Medicinal Chemistry and Drug Discovery

Isoxazoles have become integral to drug development due to their:

- Low molecular weight : Facilitating bioavailability and membrane permeability.

- Metabolic stability : Resilience to hydrolysis and oxidative degradation.

- Versatile reactivity : Capacity for functionalization at the 3-, 4-, and 5-positions.

For this compound, its carboxylic acid group enhances solubility, while the phenyl moiety contributes to hydrophobic interactions, synergizing to improve target binding.

Properties

IUPAC Name |

5-amino-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-9-7(10(13)14)8(12-15-9)6-4-2-1-3-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDOOMLZOGLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651682 | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87529-20-2 | |

| Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

5-Amino-3-phenylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-phenylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

5-Amino-4-phenylisoxazole-3-carboxylic Acid

- Structural Difference: The phenyl and amino groups are transposed (phenyl at position 4, amino at position 5).

Substituent Variations

5-Methyl-3-phenylisoxazole-4-carboxylic Acid

- Structural Difference: Methyl group replaces the amino group at position 3.

- Key Data: Property 5-Amino-3-phenylisoxazole-4-carboxylic Acid 5-Methyl-3-phenylisoxazole-4-carboxylic Acid Molecular Formula C₁₀H₈N₂O₃ C₁₁H₉NO₃ CAS Number Not explicitly provided 1136-45-4 Applications Antibiotic impurity Not reported; ester derivatives (e.g., ethyl esters) are common in synthesis

5-(4-Chlorophenyl)-3-isoxazolecarboxylic Acid

- Structural Difference : A chloro-substituted phenyl group replaces the unsubstituted phenyl.

- Key Data: Property this compound 5-(4-Chlorophenyl)-3-isoxazolecarboxylic Acid Molecular Formula C₁₀H₈N₂O₃ C₁₀H₆ClNO₃ CAS Number Not explicitly provided 33282-22-3 Applications Antibiotic impurity No direct data; chloro-substitution often enhances biological activity in other analogs

- Impact : The electron-withdrawing chloro group may increase acidity of the carboxylic acid and modify intermolecular interactions.

Ester Derivatives

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

- Structural Difference : Carboxylic acid is esterified to an ethyl group.

- Key Data: Property this compound Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate Molecular Formula C₁₀H₈N₂O₃ C₁₃H₁₃NO₃ CAS Number Not explicitly provided 157951-16-1 Applications Antibiotic impurity Intermediate in organic synthesis; improved solubility in non-polar solvents

- Impact : Esterification masks the carboxylic acid, enhancing membrane permeability in drug design.

Research Findings and Gaps

- Biological Activity: Limited data exist on the antibacterial or enzymatic inhibition properties of the target compound. In contrast, chloro- and methyl-substituted analogs show enhanced activity in other studies .

- Analytical Data : HPLC and LCMS methods are established for purity analysis of isoxazole derivatives, which could be adapted for quality control of this compound .

Biological Activity

5-Amino-3-phenylisoxazole-4-carboxylic acid (API) is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of API, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

- Molecular Formula : C10H8N2O3

- Molecular Weight : 204.18 g/mol

- Structure : API contains an isoxazole ring, which is a five-membered ring featuring one nitrogen and one oxygen atom. The presence of an amino group and a carboxylic acid group enhances its reactivity and biological interactions.

The biological activity of API is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their functions. Notably, it has been shown to:

- Inhibit Enzymatic Activity : API can inhibit cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediators of inflammation.

- Receptor Binding : It may bind to various receptors involved in signaling pathways, thereby influencing cellular responses related to inflammation and cancer progression.

1. Anti-inflammatory Activity

API has demonstrated significant anti-inflammatory properties through its inhibitory effects on COX enzymes. This suggests potential applications in treating inflammatory diseases.

2. Anticancer Potential

Research indicates that API may exhibit anticancer activity by inhibiting pathways involved in tumor growth and metastasis. Its ability to modulate enzyme activity relevant to cancer progression makes it a candidate for further investigation as a therapeutic agent.

3. Antimicrobial Effects

API has also shown promise as an antimicrobial agent, with studies indicating efficacy against various bacterial strains. This property may be leveraged for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of API, it is useful to compare it with structurally similar compounds:

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that API significantly inhibited COX enzymes in vitro, leading to decreased prostaglandin levels in cellular models. This supports its use as an anti-inflammatory agent.

- Anticancer Research : In a recent investigation, API was tested against various cancer cell lines, showing potent cytotoxic effects at low concentrations (IC50 values ranging from 10–20 µM). These findings suggest its potential as a lead compound in cancer therapy .

- Antimicrobial Testing : API exhibited bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential role in combating antibiotic-resistant strains.

Preparation Methods

Synthesis of Ethyl 5-Amino-3-phenylisoxazole-4-carboxylate (Key Intermediate)

This intermediate is crucial for obtaining the target acid and is synthesized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzoyl chloride (2.5 mL, 0.022 mol), benzene (100 mL), ethyl 2-cyanoacetate (1.1 mL, 0.011 mol), triethylamine (3.0 mL, 0.022 mol), 20°C, 48 h | Benzoyl chloride reacts with ethyl cyanoacetate in benzene with triethylamine as base, forming a condensation product. The reaction mixture turns orange and thick. |

| 2 | Triethylamine, phosphoryl chloride (1 mL, 0.01 mol), dichloromethane (100 mL), reflux overnight | Cyclization and activation step converting intermediate to an isoxazole derivative under reflux. |

| 3 | Hydroxylamine hydrochloride, sodium hydroxide (10% NaOH solution), water, 20°C, 3 h | Amination step where hydroxylamine converts the intermediate to the 5-amino derivative. |

After each step, the reaction mixture is subjected to extraction, drying (Na2SO4), filtration, and purification by flash chromatography using silica gel with ethyl acetate/heptane gradients.

Yield: Approximately 498 mg (2 mmol) of ethyl 5-amino-3-phenylisoxazole-4-carboxylate as a white powder.

Characterization: LCMS shows retention time $$R_t = 2.46$$ min and molecular ion peak at m/z 233.1 (M+H)+, confirming the expected mass.

Conversion to this compound

The ethyl ester intermediate can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Alternatively, lithiation and carboxylation methods have been employed for direct synthesis of isoxazole carboxylic acids:

Treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium followed by carbon dioxide leads to 3-phenyl-5-chloroisoxazole-4-carboxylic acid, which can be further converted to the amino derivative by nucleophilic substitution and amination steps.

The lithiation approach allows selective functionalization at the 4-position of the isoxazole ring, enabling the introduction of the carboxyl group.

Summary Table of Preparation Conditions

| Step | Starting Material | Reagents & Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1 | Benzoyl chloride + ethyl 2-cyanoacetate | Triethylamine, benzene, 20°C, 48 h | Condensation intermediate | Orange thick mixture |

| 2 | Intermediate | Phosphoryl chloride, triethylamine, DCM, reflux overnight | Isoxazole intermediate | Dark red reaction mixture |

| 3 | Isoxazole intermediate | Hydroxylamine hydrochloride, 10% NaOH, 20°C, 3 h | Ethyl 5-amino-3-phenylisoxazole-4-carboxylate | 498 mg isolated, white powder |

| 4 | Ethyl ester | Hydrolysis (acidic/basic) or lithiation/carboxylation | This compound | Purification by chromatography |

Analytical and Characterization Data

- LCMS: Molecular ion peak at m/z 233.1 (M+H)+ for the ethyl ester intermediate.

- Infrared and NMR Spectra: Confirm the presence of amino, carboxyl, and phenyl groups, consistent with literature data on isoxazole derivatives.

- Elemental Analysis: Matches calculated values within ±0.4%, confirming compound purity and structure.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-3-phenylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of isoxazole derivatives typically involves cyclization reactions between hydroxylamine and β-keto esters or nitrile oxides and dipolarophiles. For this compound, a multi-step approach is recommended:

Core formation : React phenylacetonitrile derivatives with hydroxylamine under acidic conditions to form the isoxazole ring.

Carboxylic acid introduction : Hydrolyze ester intermediates (e.g., ethyl or methyl esters) using NaOH or H₂SO₄ under reflux.

Amino group functionalization : Protect the amino group during synthesis using Boc or Fmoc strategies to avoid side reactions.

Key factors affecting yield include pH control during cyclization, solvent polarity (e.g., ethanol vs. DMF), and temperature optimization (60–80°C for hydrolysis). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR resolve the isoxazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and carboxylic acid proton (broad peak at δ 12–14 ppm). The amino group (δ 4.5–5.5 ppm) may require DMSO-d₆ as a solvent for clarity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 230.06 (C₁₀H₉N₂O₃⁺) and fragmentation patterns (e.g., loss of CO₂ at m/z 186).

- IR : Stretching vibrations for -COOH (2500–3300 cm⁻¹), C=N (1600 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and monitor degradation under stress conditions .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol using shake-flask methods with UV-Vis quantification (λmax ~270 nm). Limited aqueous solubility (~0.1 mg/mL) is expected due to the hydrophobic phenyl group .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store in amber glass vials at –20°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the isoxazole ring for medicinal chemistry applications?

Regioselective modification relies on electronic and steric effects:

- Electrophilic substitution : Introduce halogens (Br, Cl) at the 5-position using NBS or Cl₂ in acetic acid.

- Cross-coupling : Suzuki-Miyaura reactions (Pd catalysts) add aryl groups to the 3-position.

- Amino group reactivity : Acylate the amino group with activated esters (e.g., NHS esters) in DMF with DIEA as a base. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices and HOMO-LUMO gaps .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Reaction path search : Use quantum chemical software (Gaussian, ORCA) to calculate transition states and intermediates for cycloaddition or hydrolysis.

- Machine learning : Train models on existing isoxazole reaction datasets to predict optimal catalysts (e.g., CuI for Ullmann couplings) or solvents.

- MD simulations : Study solvation effects and binding affinities for enzyme inhibition studies (e.g., COX-2) .

Q. What experimental approaches validate the compound’s biological activity in enzyme inhibition assays?

- In vitro assays : Test against COX-2 (IC₅₀ via ELISA) or antimicrobial targets (MIC via broth microdilution). Use 5–100 µM concentrations in triplicate.

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., COX-2 PDB: 5KIR). Validate with mutagenesis (e.g., His90Ala) to confirm binding residues .

Q. How should researchers resolve contradictions in spectral or bioactivity data across studies?

- Cross-validation : Replicate experiments using identical conditions (solvent, pH, temperature).

- Structural analogs : Compare data with 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) to isolate amino group effects.

- Meta-analysis : Apply statistical tools (e.g., PCA) to identify outliers in published datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.